(Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide
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Description
(Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide, also known as this compound, is a useful research compound. Its molecular formula is C48H91NO8 and its molecular weight is 810.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycoconjugates - Glycolipids - Glycosphingolipids - Neutral Glycosphingolipids - Ceramides - Cerebrosides - Galactosylceramides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
C 24-Cerebroside, also known as galactosylceramides, belongs to the family of glycosphingolipids . These complex lipids are crucial constituents of cell membranes, especially in the nervous system . They serve critical functions in maintaining cell structure and signal transduction processes .
Mode of Action
Cerebrosides interact with their targets by maintaining cell structure and participating in signal transduction processes . The primary sugar in cerebrosides is galactose, attached via a glycosidic linkage to the ceramide backbone . The orientation and position of the galactose residue determine the specific properties and functions of different cerebroside molecules .
Biochemical Pathways
Cerebrosides are involved in various biochemical pathways. For instance, α-GalCer, a type of cerebroside, is a potent activator of natural killer T (NKT) cells, a subset of T cells that play a critical role in immune responses . α-GalCer is recognized by the T cell receptor (TCR) of NKT cells when presented by the CD1d molecule on antigen-presenting cells . Upon activation, NKT cells rapidly produce various cytokines and initiate immune responses .
Pharmacokinetics
It’s known that the length and saturation of the fatty acid chain in cerebrosides can vary, influencing the physical properties of the molecule . This could potentially affect the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Result of Action
The action of cerebrosides results in maintaining cell structure and facilitating signal transduction processes . In the case of α-GalCer, it can activate NKT cells, leading to the production of various cytokines and initiation of immune responses .
Action Environment
Environmental factors can influence the action of cerebrosides. For instance, cerebroside C has been found to increase tolerance to chilling injury in wheat seedlings . This suggests that temperature can significantly influence the efficacy and stability of cerebrosides .
Biochemical Analysis
Biochemical Properties
C 24-Cerebroside interacts with several enzymes and proteins, influencing biochemical reactions. For instance, it has been found to inhibit the activities of lipoxygenase (LOX), phospholipid C (PLC), and phospholipid D (PLD) by 13.62–62.26%, 13.54–63.93% and 13.90–61.17%, respectively .
Cellular Effects
C 24-Cerebroside has profound effects on various types of cells and cellular processes. It influences cell function by reducing lipid peroxidation and altering the lipid composition of roots . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, C 24-Cerebroside exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves a series of biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of C 24-Cerebroside change over time. It has been observed that this compound’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .
Metabolic Pathways
C 24-Cerebroside is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Properties
IUPAC Name |
(Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H91NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(40-56-48-47(55)46(54)45(53)43(39-50)57-48)42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,35,37,41-43,45-48,50-51,53-55H,3-16,19-34,36,38-40H2,1-2H3,(H,49,52)/b18-17-,37-35+/t41?,42-,43-,45+,46+,47-,48+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOZIXHPUPAOIA-KVGFKTOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H](C(CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H91NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
810.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17283-91-9 |
Source
|
Record name | N-Nervonylgalactosylsphingosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017283919 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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